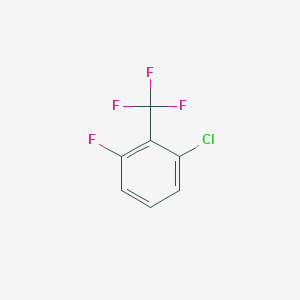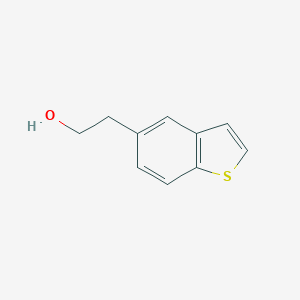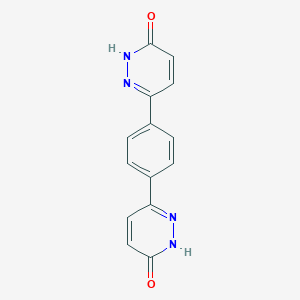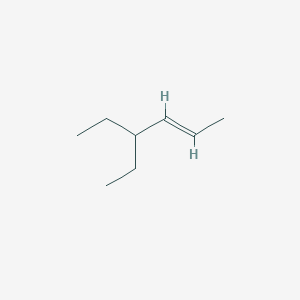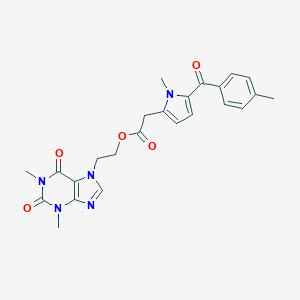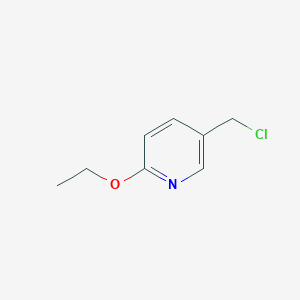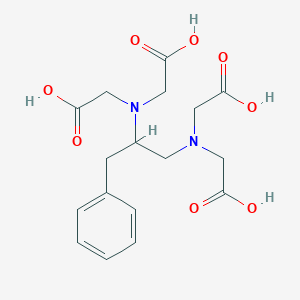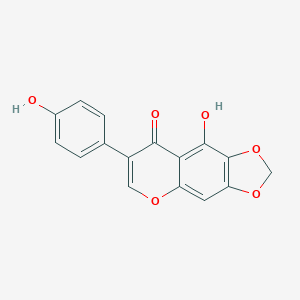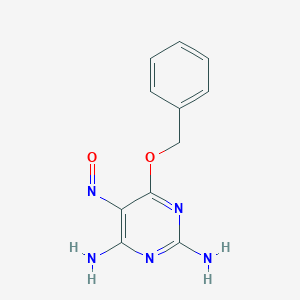
2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)-
概要
説明
Synthesis Analysis
The synthesis of derivatives closely related to "2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)-" involves complex chemical pathways. For instance, Cobo et al. (2018) developed a concise and efficient synthesis of 6-benzimidazolyl-5-nitrosopyrimidines using Schiff base-type intermediates derived from related compounds. This synthesis method highlights the intricate steps and conditions required to construct such molecules, including the use of specific intermediates and catalysts to achieve the desired structure (Cobo et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrimidinediamine derivatives showcases significant electronic polarization within the substituted pyrimidine system, as observed in structural analyses. For example, studies on symmetrically 4,6-disubstituted 2-aminopyrimidines revealed polarized molecular-electronic structures leading to extensive charge-assisted hydrogen bonding, indicating the complex interplay between molecular structure and electronic properties (A. Quesada et al., 2004).
Chemical Reactions and Properties
The chemical behavior of 2,4-pyrimidinediamine derivatives under various conditions can lead to a wide range of reactions, including rearrangements, cyclizations, and substitutions. For instance, Brown and Lee (1970) reported on the thermal rearrangement of methoxypyrimidines, a process that could be analogous to reactions involving "2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)-" derivatives, showing the versatility and reactivity of these compounds under different conditions (D. J. Brown & T. C. Lee, 1970).
Physical Properties Analysis
The physical properties, such as solubility, thermal stability, and crystalline structure, are crucial for understanding the applicability of "2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)-" derivatives in various domains. Research has shown that these compounds exhibit a range of physical behaviors depending on their specific substitutions and modifications. For example, Huang et al. (2017) described the synthesis of organosoluble, thermally stable, and hydrophobic polyimides derived from pyrimidine-containing monomers, illustrating the potential for creating materials with desirable physical properties (Xiaohua Huang et al., 2017).
科学的研究の応用
Synthesis and Anti-inflammatory Activities
Pyrimidines, including derivatives of "2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)-," exhibit significant anti-inflammatory effects. These effects are attributed to the inhibitory responses against key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. The synthesis of pyrimidines involves various methods, leading to compounds with potent anti-inflammatory activities. Such research opens pathways for developing new anti-inflammatory agents with minimal toxicity (H. Rashid et al., 2021).
Pharmacological Activities
Pyrimidine derivatives are recognized for their extensive pharmacological activities, including antiviral, antitumor, antimicrobial, and antiparasitic effects. The structure-activity relationships (SARs) of these compounds play a crucial role in the development of new drugs. This broad spectrum of pharmacological activity makes pyrimidine derivatives promising scaffolds for drug discovery and design (A. Chiriapkin, 2022).
Catalysis and Synthesis of Novel Compounds
The synthesis of pyranopyrimidine scaffolds, which may include the core structure related to "2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)-," benefits from the use of hybrid catalysts. These catalysts facilitate the development of diverse and bioactive pyrimidine derivatives through efficient synthetic routes. The application of such catalysts underscores the versatility and potential of pyrimidine scaffolds in medicinal chemistry (Mehul P. Parmar et al., 2023).
Anti-Alzheimer's Agents
Research into pyrimidine derivatives also extends to neurodegenerative diseases like Alzheimer's. Pyrimidine scaffolds have shown potential as therapeutics against Alzheimer's, indicating the versatility of these compounds in addressing neurological disorders. The structural activity relationship (SAR)-based approach offers insights into the pharmacological advancements of pyrimidine moiety as anti-Alzheimer's agents (Subham Das et al., 2021).
Optoelectronic Materials
Furthermore, pyrimidine and quinazoline derivatives have found applications in the development of optoelectronic materials. The incorporation of these heterocycles into π-extended conjugated systems has been crucial for creating novel materials for organic light-emitting diodes (OLEDs), image sensors, and other electronic devices. This highlights the intersection of organic chemistry and material science, where pyrimidine derivatives contribute to technological advancements (G. Lipunova et al., 2018).
特性
IUPAC Name |
5-nitroso-6-phenylmethoxypyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c12-9-8(16-17)10(15-11(13)14-9)18-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQPVHNJEDDVCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC(=C2N=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50144145 | |
| Record name | 2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50144145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)- | |
CAS RN |
101724-61-2 | |
| Record name | 2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101724612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50144145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

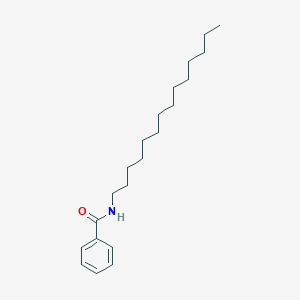
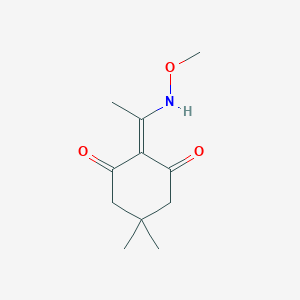
![4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B24668.png)
